molecular formula C19H13ClFN5O3 B2978515 5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide CAS No. 900008-40-4

5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide

Cat. No. B2978515
CAS RN: 900008-40-4
M. Wt: 413.79
InChI Key: GOUJZSYBZMMLLN-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H13ClFN5O3 and its molecular weight is 413.79. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research has focused on the synthesis of novel compounds that exhibit significant biological activities. For instance, novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the potential of such compounds in cancer treatment. These compounds were found to inhibit the growth of cancer cells, indicating their potential as therapeutic agents in oncology (Hassan et al., 2015).

Antiproliferative Agents

Further research into phenylbipyridinylpyrazole derivatives synthesized through specific reactions showed broad-spectrum activity against tumor cell lines. These findings underscore the compounds' promise as antiproliferative agents, with specific compounds exhibiting high degrees of selectivity and potency against certain cancer cell lines (Al-Sanea et al., 2015).

Anticancer Activity

Novel fluoro-substituted compounds have demonstrated anticancer activity, particularly against lung cancer, at low concentrations compared to traditional drugs. This suggests their efficacy in targeting cancerous cells with minimal toxicity (Hammam et al., 2005).

Adenosine Receptor Antagonists

Research into pyrazolo[4,3-d]pyrimidine derivatives as antagonists for the human A3 adenosine receptor has shown that specific substitutions can significantly enhance receptor-ligand recognition. This highlights the compounds' potential in developing targeted therapies for conditions mediated by the A3 adenosine receptor (Squarcialupi et al., 2016).

Anti-inflammatory and Analgesic Activities

Some derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant effects in preclinical models. This suggests the potential of these compounds in developing new treatments for inflammatory and pain conditions (Khalifa et al., 2008).

properties

IUPAC Name

5-chloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O3/c1-29-16-7-2-11(20)8-14(16)18(27)24-25-10-22-17-15(19(25)28)9-23-26(17)13-5-3-12(21)4-6-13/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUJZSYBZMMLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide

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